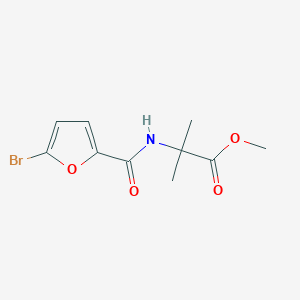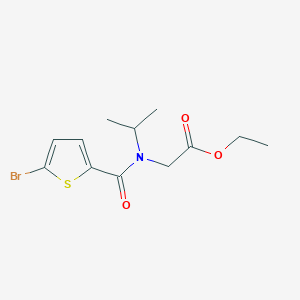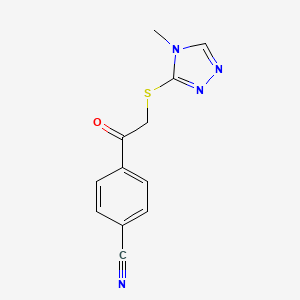
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile is a complex organic compound that features a triazole ring, a benzonitrile group, and a thioacetyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate is then subjected to further reactions to introduce the benzonitrile group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The triazole ring and benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile involves its interaction with molecular targets through hydrogen bonding, dipole interactions, and coordination with metal ions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
4-Methyl-4H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
4-Methoxy-N’-(2-((4-methyl-5-(pyridin-3-yl)-1,2,4-triazol-3-yl)sulfanyl)acetyl)benzohydrazide: A related compound with a different substituent on the triazole ring.
Uniqueness
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile is unique due to the combination of its triazole ring, thioacetyl linkage, and benzonitrile group. This unique structure imparts specific chemical and biological properties that are not found in simpler triazole derivatives. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C12H10N4OS |
|---|---|
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzonitrile |
InChI |
InChI=1S/C12H10N4OS/c1-16-8-14-15-12(16)18-7-11(17)10-4-2-9(6-13)3-5-10/h2-5,8H,7H2,1H3 |
InChI-Schlüssel |
RPJXZENWXMZYQD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1SCC(=O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



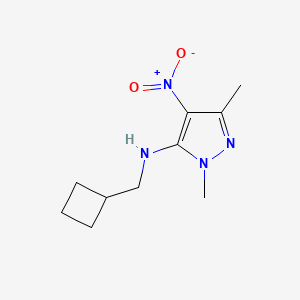


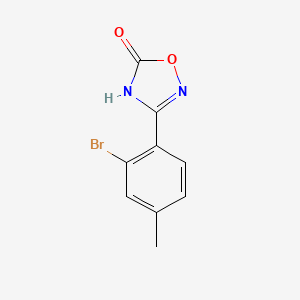

![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)



